1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride
Overview
Description
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride typically involves the following steps:
Preparation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved by brominating 1-methyl-1H-pyrazole using bromine in the presence of a suitable catalyst.
Formation of the carbonyl derivative: The brominated pyrazole is then reacted with piperazine-2,5-dione to form the carbonyl derivative.
Hydrochloride formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at the bromine or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Formation of new derivatives with different substituents.
Scientific Research Applications
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antipyretic effects.
Biology: It is used in biological studies to understand the interaction with various biomolecules and cellular processes.
Material Science: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Bromo-1-methyl-1H-pyrazole: A related pyrazole derivative without the piperazine moiety.
Piperazine derivatives: Other piperazine compounds with different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of the pyrazole and piperazine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-piperazin-1-ylmethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4O.ClH/c1-13-8(7(10)6-12-13)9(15)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKKNEJUUKFZOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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